2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a but-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an alkyne-containing compound. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a dihydropyridazinone derivative .
Scientific Research Applications
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
But-2-yn-1-yl radical: Shares the but-2-yn-1-yl group but lacks the pyridazinone core.
1,2,4-Triazole-containing compounds: Similar in that they are nitrogen-containing heterocycles but differ in their core structure and properties.
Pyrano[3,4-c]pyrroles: Another class of heterocycles with different core structures but similar synthetic routes.
Uniqueness
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with a but-2-yn-1-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-but-2-ynylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNDNMMRGFMXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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